Increased Molecular Weight and Steric Bulk Relative to 4‑(Trifluoromethoxy)phenylmagnesium Bromide
The target compound carries an ortho‑methyl group, raising its molecular weight to 279.34 g mol⁻¹ versus 265.31 g mol⁻¹ for the para‑trifluoromethoxy‑only analog (4‑(trifluoromethoxy)phenylmagnesium bromide) . This 14.03 g mol⁻¹ mass increase corresponds to a larger steric footprint (estimated Tolman cone angle increment of ca. 10–15° based on methyl van der Waals radius), which can influence the rate of oxidative addition and reductive elimination steps in catalytic cycles.
| Evidence Dimension | Molecular weight (and implied steric bulk) |
|---|---|
| Target Compound Data | 279.34 g mol⁻¹ |
| Comparator Or Baseline | 4‑(Trifluoromethoxy)phenylmagnesium bromide: 265.31 g mol⁻¹ |
| Quantified Difference | +14.03 g mol⁻¹ (5.3 % higher); estimated cone angle increase ~10–15° |
| Conditions | Calculated from molecular formula; steric effect inferred from methyl group van der Waals volume. |
Why This Matters
The larger steric demand can enhance selectivity in reactions where substrate‑controlled diastereoselectivity or suppression of homocoupling is desired, making this reagent preferable when the non‑methylated analog gives poor selectivity.
